Cyclopentene, hexachloro(dichloromethylene)-
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Overview
Description
. This compound is characterized by its high chlorine content and unique structure, which includes a cyclopentene ring substituted with multiple chlorine atoms and a dichloromethylene group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentene, hexachloro(dichloromethylene)- typically involves the chlorination of cyclopentene derivatives. One common method includes the reaction of cyclopentene with chlorine gas under controlled conditions to introduce chlorine atoms at specific positions on the ring . The reaction conditions, such as temperature, pressure, and the presence of catalysts, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where cyclopentene is exposed to chlorine gas in the presence of a catalyst. The process is carefully monitored to ensure the complete chlorination of the cyclopentene ring and the formation of the desired hexachloro(dichloromethylene) derivative .
Chemical Reactions Analysis
Types of Reactions
Cyclopentene, hexachloro(dichloromethylene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can remove chlorine atoms, leading to less chlorinated products.
Substitution: Chlorine atoms on the cyclopentene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) can replace chlorine atoms under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated carboxylic acids, while reduction can produce less chlorinated cyclopentene derivatives .
Scientific Research Applications
Cyclopentene, hexachloro(dichloromethylene)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce chlorine atoms into various compounds.
Biology: The compound’s chlorinated structure makes it useful in studying the effects of chlorinated hydrocarbons on biological systems.
Medicine: Research into its potential use as a precursor for pharmaceuticals and other bioactive compounds is ongoing.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which cyclopentene, hexachloro(dichloromethylene)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The high chlorine content and unique structure allow it to interact with specific sites on these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Cyclopentene, tetrachloro(dichloromethylene)-: A similar compound with fewer chlorine atoms.
Cyclopentene, hexachloro(methylene)-: Another chlorinated cyclopentene derivative with a different substitution pattern.
Uniqueness
Cyclopentene, hexachloro(dichloromethylene)- is unique due to its high chlorine content and specific substitution pattern, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring highly chlorinated compounds .
Properties
CAS No. |
67937-22-8 |
---|---|
Molecular Formula |
C6Cl8 |
Molecular Weight |
355.7 g/mol |
IUPAC Name |
1,2,3,3,4,4-hexachloro-5-(dichloromethylidene)cyclopentene |
InChI |
InChI=1S/C6Cl8/c7-2-1(4(9)10)5(11,12)6(13,14)3(2)8 |
InChI Key |
DDCSJBUWRTUGEO-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(C(C1=C(Cl)Cl)(Cl)Cl)(Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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